molecular formula C46H77NO17 B1193877 Tartrato de tilosina CAS No. 74610-55-2

Tartrato de tilosina

Número de catálogo B1193877
Número CAS: 74610-55-2
Peso molecular: 916.1 g/mol
Clave InChI: WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tylosin tartrate is a macrolide antibiotic used in veterinary medicine to treat a variety of bacterial infections in animals. It is a natural product derived from Streptomyces fradiae, a soil-dwelling bacterium. It is commonly used in veterinary medicine for the treatment of bacterial infections in animals, particularly in pigs, cattle, sheep, and poultry. Tylosin tartrate has been used for many years in the agricultural and veterinary industries, and is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Aplicaciones Científicas De Investigación

Tratamiento de la acuicultura

El tartrato de tilosina se ha utilizado en la industria acuícola, específicamente para el tratamiento de infecciones bacterianas en la platija oliva {svg_1}. El fármaco ha demostrado eficacia contra las bacterias patógenas, y se han realizado estudios para determinar el perfil farmacocinético-farmacodinámico, la biodisponibilidad y el tiempo de retiro del this compound cuando se administra a la platija oliva {svg_2}.

Bioconversión

El this compound se puede sintetizar mediante un proceso de bioconversión utilizando Streptomyces thermotolerans con tilosina como sustrato {svg_3}. Este proceso se ha utilizado para estudiar la bioconversión sistemática, purificación y caracterización del this compound {svg_4}.

Estudio de la síntesis de proteínas

El this compound se ha utilizado para estudiar la síntesis de proteínas en el ribosoma 50S {svg_5} {svg_6}. Esta aplicación de investigación ayuda a comprender el proceso de síntesis de proteínas y el papel del this compound en él {svg_7} {svg_8}.

Prevención de abscesos en el sitio de implantación

En el ganado, el this compound se ha utilizado para la prevención de abscesos en el sitio de implantación {svg_9} {svg_10}. Esta aplicación es particularmente importante en la industria ganadera para garantizar la salud y el bienestar de los animales {svg_11} {svg_12}.

Cinética de disposición

El this compound se ha utilizado en el estudio de la cinética de disposición {svg_13} {svg_14}. Esto implica comprender cómo el fármaco se absorbe, se distribuye, se metaboliza y se excreta en el cuerpo {svg_15} {svg_16}.

Tratamiento de infecciones por micoplasma

El this compound ha mostrado una fuerte actividad antibacteriana contra las infecciones por Mycoplasma gallisepticum y Mycoplasma meleagridis {svg_17} {svg_18}. Se utiliza en el tratamiento de estas infecciones, proporcionando una herramienta valiosa en la lucha contra estas enfermedades {svg_19} {svg_20}.

Mecanismo De Acción

Tylosin Tartrate inhibits bacterial protein synthesis by binding to the 50S (L27 protein) ribosome . It exerts its antimicrobial action by binding in the peptide exit tunnel of the bacterial 50S ribosomal subunit, where it inhibits protein synthesis by interfering with peptide bond formation as well as by blocking the passage of the nascent peptide chain through the tunnel .

Safety and Hazards

Tylosin Tartrate may form combustible dust concentrations in air. It may cause an allergic skin reaction and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Tylosin Tartrate is widely used in veterinary medicine to treat bacterial infections in a wide range of species and has a high margin of safety . It has also been used as a growth promotant in some species, and as a treatment for colitis in companion animals . Future directions may include further exploration of its uses and effects in different animal species.

Propiedades

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859637
Record name 15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

916.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
Details PMID:10995229, Dinos GP, Kalpaxis DL; Biochemistry 39 (38): 11621-8 (2000)
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water

CAS RN

1401-69-0
Record name Tylosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

128-132 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: What is tylosin tartrate and what is its mechanism of action?

A1: Tylosin tartrate is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.

Q2: What types of bacteria is tylosin tartrate effective against?

A2: Tylosin tartrate demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]

Q3: How does the structure of tylosin tartrate relate to its activity?

A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.

Q4: How is tylosin tartrate typically administered to animals?

A4: Tylosin tartrate can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.

Q5: What factors can influence the efficacy of tylosin tartrate treatment?

A5: Several factors can influence the efficacy of tylosin tartrate treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []

Q6: What are the known mechanisms of resistance to tylosin tartrate in bacteria?

A6: One of the primary mechanisms of resistance to macrolide antibiotics like tylosin tartrate involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.

Q7: Are there alternative drugs that can be used to treat infections caused by tylosin tartrate-resistant bacteria?

A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to tylosin tartrate is suspected or confirmed.

Q8: Has the in vitro susceptibility of Mycoplasma bovis to tylosin tartrate changed over time?

A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to tylosin tartrate has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.

Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?

A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.

Q10: What are the potential implications of using tylosin tartrate on honey bee health?

A10: Research has shown that tylosin tartrate treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.

Q11: Can probiotics mitigate the negative effects of tylosin tartrate on honey bee gut microbiota?

A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of tylosin tartrate on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.

Q12: What are some challenges in developing and validating analytical methods for tylosin tartrate?

A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of tylosin tartrate. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.

Q13: What analytical techniques are commonly employed for the quantification of tylosin tartrate?

A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for tylosin tartrate analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.

Q14: Are there certified reference materials available for tylosin tartrate?

A14: Yes, certified reference materials (CRMs) for tylosin tartrate are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.